N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a 2-(thiophen-2-yl)ethyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. Such scaffolds are frequently explored for their pharmacological properties, including kinase inhibition and anti-inflammatory effects, due to their ability to mimic nucleotide structures and interact with enzymatic active sites .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S3/c1-11-9-14(21-25-11)20-15(23)10-28-18-19-13-5-8-27-16(13)17(24)22(18)6-4-12-3-2-7-26-12/h2-3,5,7-9H,4,6,10H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOHETGADMWVPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with several thienopyrimidine and acetamide derivatives. Key analogues include:
Key Observations :
- The target compound’s thiophen-2-yl ethyl group distinguishes it from analogues with aromatic (e.g., phenyl, nitrophenyl) or alkyl substituents at position 3. This substitution may enhance lipophilicity and π-π stacking interactions .
Bioactivity and Pharmacokinetic Profiles
- Anti-inflammatory Potential: Analogues like N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide derivatives exhibit cyclooxygenase (COX) inhibition, suggesting the target compound may share similar mechanisms .
- Kinase Inhibition: Thienopyrimidine cores are known to inhibit tyrosine kinases (e.g., EGFR, VEGFR). The 4-nitrophenyl-substituted analogue (MW: 476.6 g/mol) showed moderate activity against VEGFR-2 (IC₅₀: 1.2 µM) .
- Pharmacokinetics : The 5-methyl-1,2-oxazol-3-yl group may improve metabolic stability compared to bulkier thiadiazole moieties, as oxazole rings are less prone to oxidative degradation .
Computational Similarity Analysis
Using Tanimoto coefficients (Tc) and molecular fingerprinting (Morgan fingerprints), the target compound shows:
- Tc = 0.72 with 2-{[5-(3,4-dimethylphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide .
- Tc = 0.65 with N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide .
These indices suggest moderate structural similarity but highlight divergent regions (e.g., acetamide substituents) that could lead to distinct bioactivities .
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